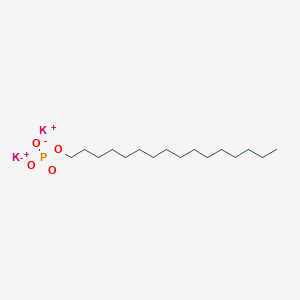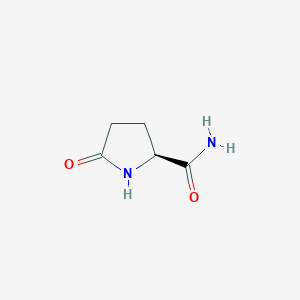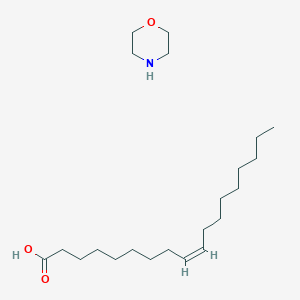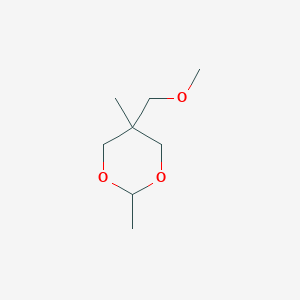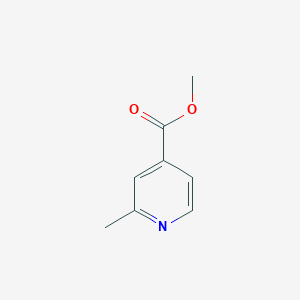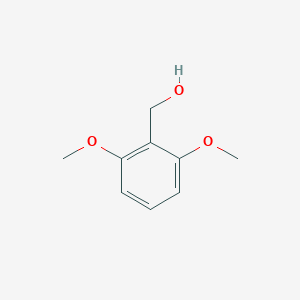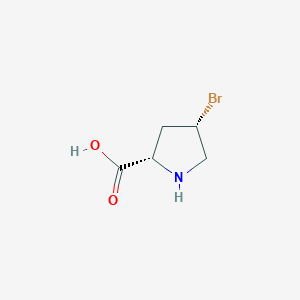
(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and pH. It can also include studying the compound’s chemical stability.Aplicaciones Científicas De Investigación
Biocatalyst Inhibition
Carboxylic acids, including structures similar to (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, have been explored for their role as biocatalyst inhibitors. These compounds can inhibit the growth of microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than what is desired for yield and titer, highlighting their potential as microbial inhibitors, which is significant in bioprocessing and fermentation technologies (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction (LLX) Technologies
The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for the recovery of these acids from diluted streams. Research into solvents for LLX of carboxylic acids has included the development of new solvents like ionic liquids, demonstrating the relevance of carboxylic acid structures in the advancement of separation technologies and sustainable chemistry (Sprakel & Schuur, 2019).
Peptide Studies and Drug Synthesis
Carboxylic acids and their derivatives have been applied in the synthesis of peptides and drugs. The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure, which could extend to the use of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid in similar applications (Schreier et al., 2012).
Antioxidant, Microbiological, and Cytotoxic Activities
Natural carboxylic acids and their derivatives have been studied for their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. These studies provide insights into how structural differences among carboxylic acids influence their bioactivity, which can be relevant for designing new compounds with specific biological properties (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological and Medicinal Applications
Carboxylic acids, including those structurally related to (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, are pivotal in biotechnological routes for lactic acid production and have applications in drug synthesis. The flexibility and diversity offered by their functional groups make them valuable in synthesizing a variety of value-added chemicals and in medicinal chemistry (Zhang et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity and potential hazards. This can include its acute and chronic toxicity, as well as any precautions that need to be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions. This could include potential applications of the compound, or areas where further research is needed.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
(2S,4S)-4-bromopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVLOJVLQGIHDG-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461909 |
Source


|
| Record name | (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |
CAS RN |
16257-69-5 |
Source


|
| Record name | (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)


